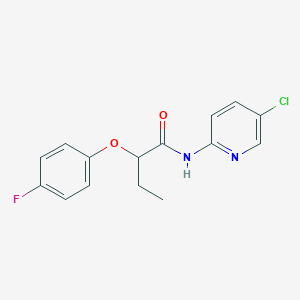
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)butanamide, also known as CF-102, is a novel drug compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of A3 adenosine receptor agonists and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)butanamide is through the activation of A3 adenosine receptors. These receptors are expressed in various tissues and play a crucial role in regulating immune responses, inflammation, and tumor growth. This compound binds to these receptors and activates signaling pathways that lead to the inhibition of tumor growth and reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth by inducing apoptosis and reducing angiogenesis. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)butanamide is its specificity for A3 adenosine receptors, which allows for targeted therapy. However, one of the limitations is its low solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)butanamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of the dosage and administration of this compound for maximum efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)butanamide involves a multi-step process that starts with the reaction of 5-chloro-2-pyridinylamine with 4-fluorophenol to form the intermediate 4-(5-chloro-2-pyridinylamino)phenol. This intermediate is then reacted with 1-bromo-3-chloropropane to obtain the final product this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including liver cancer, colon cancer, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and reducing inflammation.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-13(21-12-6-4-11(17)5-7-12)15(20)19-14-8-3-10(16)9-18-14/h3-9,13H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQROKBKNOOVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)
![4-acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227077.png)
![5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5227084.png)
![1-[(2-iodophenyl)diazenyl]-2-naphthol](/img/structure/B5227085.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4,6(1H,5H)-pyrimidinedione](/img/structure/B5227092.png)
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5227106.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
![3-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5227116.png)
![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)
